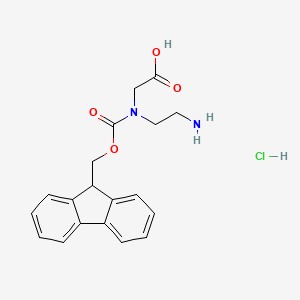

N-(2-aminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoacetic acid hydrochloride

Descripción

N-(2-aminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoacetic acid hydrochloride (CAS: 107407-62-5) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features a primary amine group on the ethyl chain, an Fmoc group (a widely used temporary protecting group in peptide synthesis), and a carboxylate moiety modified as an aminoacetic acid backbone. The hydrochloride salt enhances solubility in polar solvents, making it suitable for solid-phase peptide synthesis (SPPS) and bioconjugation applications . This compound is structurally analogous to other Fmoc-protected intermediates but distinguishes itself through its unique substitution pattern and functional group compatibility.

Propiedades

IUPAC Name |

2-[2-aminoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4.ClH/c20-9-10-21(11-18(22)23)19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17H,9-12,20H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQJPKJSWIFGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCN)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-aminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoacetic acid hydrochloride, commonly referred to as Fmoc-AEAA·HCl, is a synthetic compound with the molecular formula C19H21ClN2O4 and a molecular weight of 376.84 g/mol. This compound is notable for its applications in peptide synthesis and as a research tool in biochemistry and molecular biology.

- Molecular Formula : C19H21ClN2O4

- Molecular Weight : 376.84 g/mol

- IUPAC Name : 2-[2-aminoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid; hydrochloride

- Purity : Typically around 95% .

Fmoc-AEAA·HCl acts primarily as a building block in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality, allowing for selective reactions during the synthesis process. The compound's structure enables it to participate in various biochemical reactions, particularly in the formation of peptide bonds.

Case Studies and Research Findings

-

Peptide Synthesis Applications :

- Fmoc-AEAA·HCl has been utilized in the synthesis of various peptides, demonstrating effective coupling efficiency with minimal side reactions. The Fmoc group can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids in solid-phase peptide synthesis (SPPS) .

-

Biological Activity Assessment :

- In studies assessing the biological activity of peptides synthesized using Fmoc-AEAA·HCl, researchers have noted enhanced solubility and stability of resultant peptides. For instance, peptides containing this amino acid derivative showed improved cellular uptake and bioactivity in vitro, making them suitable candidates for therapeutic applications .

-

Antimicrobial Studies :

- A study evaluated the antimicrobial properties of peptides synthesized with Fmoc-AEAA·HCl against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential applications in developing new antibiotics .

Comparative Biological Activity Table

Aplicaciones Científicas De Investigación

Peptide Synthesis

The primary application of N-(2-aminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoacetic acid hydrochloride is in the synthesis of peptides. The Fmoc group allows for the selective protection of amino acids, facilitating the stepwise assembly of peptides through solid-phase peptide synthesis (SPPS). This method is widely utilized in the production of therapeutic peptides, including those with potential applications in cancer treatment and hormone replacement therapies.

Drug Development

The compound's structural characteristics contribute to its potential as a lead compound in drug discovery. Research has shown that derivatives of this compound exhibit promising biological activities, including:

- Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit cancer cell growth. For instance, derivatives have shown effective growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% in some cases .

- Antimicrobial Properties : Preliminary investigations suggest that modifications to the structure can enhance antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus.

Biochemical Probes

Due to its ability to interact with biological systems, this compound can serve as a biochemical probe for studying protein interactions and enzyme activities. The Fmoc group can be cleaved under mild conditions, allowing for the release of active peptides that can be used to investigate biological pathways or therapeutic mechanisms.

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer properties of this compound and its derivatives. The results indicated significant cytotoxic effects on several cancer cell lines, with one derivative achieving a percent growth inhibition of 86.61% against SNB-19 cells . This highlights the compound's potential as a scaffold for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of this compound were tested against common pathogens. One derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting substantial antimicrobial potential.

Comparación Con Compuestos Similares

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride (CAS 107407-62-5)

- Structure: Shares the Fmoc-protected aminoethyl group but replaces the aminoacetic acid with an allyl ester.

- Reactivity : The allyl ester enables orthogonal deprotection under mild palladium-catalyzed conditions, unlike the carboxylate in the target compound, which requires stronger acidic or basic conditions .

- Applications: Primarily used in SPPS for temporary protection during fragment coupling, whereas the target compound’s aminoacetic acid backbone facilitates direct incorporation into peptide chains.

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)

- Structure: Features a piperazine ring instead of the aminoethyl group, linked to the Fmoc moiety.

- Solubility : Lower aqueous solubility due to the hydrophobic piperazine ring, contrasting with the target compound’s hydrochloride salt, which improves polar solvent compatibility .

- Applications : Used in chelating agent synthesis, while the target compound is tailored for peptide elongation.

Functional Analogues with N-(2-aminoethyl) Backbones

N-(2-Aminoethyl)-2,4-dichloro-N-[3-(4-chlorophenoxy)phenyl]benzamide hydrochloride (Compounds 5.1.1.18–5.1.1.19)

- Structure: Substitutes the Fmoc group with a 2,4-dichlorobenzamide and a chlorophenoxy-phenyl moiety.

- Synthesis: Synthesized via Boc-protection strategies (e.g., using N-Boc-2-aminoacetaldehyde), followed by HCl deprotection, yielding >90% purity in some cases .

- Applications: Demonstrates antitrypanosomal activity (IC₅₀ < 1 µM against Trypanosoma brucei), whereas the target compound is non-biological and designed for synthetic chemistry .

N-(2-Aminoethyl)-4-chloro-N-(4-chlorophenyl)benzamide hydrochloride (Compound 21)

- Structure : Contains dual chloro-substituents on aromatic rings, increasing hydrophobicity.

- Solubility: Limited solubility in water (requires DMSO or DMF for dissolution), unlike the target compound’s hydrochloride salt, which is soluble in aqueous buffers .

- Reactivity: The electron-withdrawing chlorine atoms reduce nucleophilicity, making it less reactive in peptide coupling compared to the target compound’s unhindered aminoethyl group.

Comparative Data Table

Key Research Findings

Synthetic Utility : The target compound’s Fmoc group allows for mild base-mediated deprotection (e.g., piperidine), enabling iterative peptide chain assembly without side reactions .

Biological Inertness : Unlike chlorophenyl-substituted analogues (e.g., Compound 21), the target compound lacks bioactive moieties, making it unsuitable for therapeutic use but ideal for controlled synthesis .

Solubility Advantage: The hydrochloride salt form provides superior solubility in polar solvents compared to non-ionic Fmoc derivatives (e.g., piperazine-linked compound), reducing aggregation during SPPS .

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The fluorenylmethoxycarbonyl (Fmoc) group protects the primary amine during solid-phase peptide synthesis (SPPS). This allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting other functional groups. The Fmoc group’s UV absorbance at 301 nm also facilitates reaction monitoring via HPLC .

Q. How is N-(2-aminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoacetic acid hydrochloride synthesized?

The compound is synthesized by reacting the aminoethyl aminoacetic acid backbone with Fmoc chloride in dimethylformamide (DMF) using sodium carbonate as a base. The reaction proceeds at room temperature, followed by purification via column chromatography to isolate the hydrochloride salt .

Q. What solvents and conditions are optimal for coupling this compound to resin-bound peptides?

DMF is the preferred solvent due to its high polarity and compatibility with SPPS. Coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) are used with a 2–4-fold molar excess of the compound. Reaction times typically range from 30 minutes to 2 hours at room temperature .

Advanced Research Questions

Q. How can researchers resolve low coupling efficiencies during peptide chain elongation with this compound?

Low coupling efficiency may result from steric hindrance or incomplete activation. Troubleshooting steps include:

- Increasing the molar excess of the compound (up to 5-fold).

- Using microwave-assisted synthesis to enhance reaction kinetics.

- Switching to a stronger activating agent (e.g., HATU instead of HBTU). Confirmation via Kaiser test or LC-MS is recommended .

Q. What analytical methods validate the integrity of the Fmoc-protected compound post-synthesis?

- HPLC : Retention time comparison with standards and monitoring of UV absorption at 301 nm.

- Mass spectrometry (MS) : Expected [M+H]+ ion at m/z 438.5 (calculated for C₂₄H₂₇N₂O₅Cl).

- ¹H NMR : Key signals include δ 7.75–7.30 ppm (aromatic Fmoc protons) and δ 4.40–4.20 ppm (CH₂ groups adjacent to the Fmoc moiety) .

Q. How does the compound’s stability vary under different storage conditions?

| Condition | Stability Outcome | Reference |

|---|---|---|

| -20°C (dry) | Stable for >2 years; no detectable decomposition via TLC | |

| Room temperature | Gradual hydrolysis of Fmoc group after 6 months (10–15% degradation) | |

| Aqueous solution | Rapid deprotection (within hours) at pH >8; avoid prolonged exposure to moisture |

Q. How to address contradictions in reported deprotection kinetics for the Fmoc group?

Discrepancies in deprotection rates (e.g., 5–30 minutes in different studies) arise from variations in:

- Base concentration (e.g., 20% vs. 30% piperidine).

- Temperature (room temperature vs. heated to 40°C). Standardizing protocols using real-time UV monitoring (301 nm) ensures reproducibility .

Methodological Considerations

Q. What side reactions are associated with this compound, and how can they be mitigated?

- Diketopiperazine formation : Occurs during prolonged coupling steps. Mitigated by using shorter reaction times and lower temperatures.

- Racemization : Minimized by coupling at 0–4°C and avoiding strong bases like DBU.

- Incomplete Fmoc removal : Add a second deprotection cycle (2 × 5 minutes with fresh piperidine) .

Q. What are the implications of substituting the ethyl spacer in this compound with alternative linkers (e.g., ethoxy or methoxy)?

Structural modifications impact:

- Solubility : Ethyl spacers enhance DMF compatibility vs. methoxy, which may reduce solubility.

- Reactivity : Ethoxy linkers increase steric hindrance, slowing coupling rates by ~20% compared to ethyl. Comparative studies using LC-MS and circular dichroism (CD) are advised to assess conformational effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.